molecular formula C13Cl8O B14212219 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one CAS No. 630096-21-8

2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one

Cat. No.: B14212219
CAS No.: 630096-21-8
M. Wt: 455.7 g/mol
InChI Key: YJWXTFKDBPJKBR-UHFFFAOYSA-N
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Description

2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one is a highly chlorinated organic compound with the molecular formula C₁₃Cl₈O. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one typically involves the chlorination of naphthalene derivatives under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often in the presence of a catalyst like iron(III) chloride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated naphthoquinones, partially dechlorinated naphthalenes, and substituted naphthalenes .

Scientific Research Applications

2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its effects on biological systems, particularly its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially inhibiting their activity. This mechanism is of particular interest in the development of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6,7,8-Octachloro-9H-fluoren-9-one
  • 2,2’,3,3’,4,5’,6,6’-Octachlorobiphenyl
  • 1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin
  • trans-Chlordane

Uniqueness

2,3,4,5,6,7,8,9-Octachloro-1H-cyclopenta[b]naphthalen-1-one is unique due to its specific structural arrangement and high degree of chlorination. This makes it particularly stable and resistant to degradation, which is not as pronounced in some of the similar compounds listed above .

Properties

CAS No.

630096-21-8

Molecular Formula

C13Cl8O

Molecular Weight

455.7 g/mol

IUPAC Name

1,2,4,5,6,7,8,9-octachlorocyclopenta[b]naphthalen-3-one

InChI

InChI=1S/C13Cl8O/c14-5-1-2(8(17)11(20)10(19)7(1)16)6(15)4-3(5)9(18)12(21)13(4)22

InChI Key

YJWXTFKDBPJKBR-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C3C(=C1Cl)C(=C(C3=O)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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